![molecular formula C10H13BrN2O B1291861 5-Bromo-N,N-diethylpicolinamide CAS No. 673485-54-6](/img/structure/B1291861.png)
5-Bromo-N,N-diethylpicolinamide
Overview
Description
5-Bromo-N,N-diethylpicolinamide is a chemical compound with the CAS Number: 673485-54-6. It has a molecular weight of 257.13 and its IUPAC name is 5-bromo-N,N-diethyl-2-pyridinecarboxamide . It is a solid substance stored in dry conditions at 2-8 degrees Celsius .
Synthesis Analysis
The synthesis of 5-Bromo-N,N-diethylpicolinamide involves several stages. The reaction conditions include the use of 2,5-dibromopyridine and diethylaminoacetonitrile with sodium hexamethyldisilazane in tetrahydrofuran at 20℃ for 10 hours . The yield of the reaction is reported to be 60% .Molecular Structure Analysis
The InChI code for 5-Bromo-N,N-diethylpicolinamide is 1S/C10H13BrN2O/c1-3-13(4-2)10(14)9-6-5-8(11)7-12-9/h5-7H,3-4H2,1-2H3 . This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
5-Bromo-N,N-diethylpicolinamide is a solid substance stored in dry conditions at 2-8 degrees Celsius . It has a molecular weight of 257.13 .Scientific Research Applications
Medicinal Chemistry
5-Bromo-N,N-diethylpicolinamide: is explored in medicinal chemistry for its potential pharmacokinetic properties. It has high gastrointestinal absorption and blood-brain barrier permeability, which are desirable traits for central nervous system-active drugs . Its moderate lipophilicity (Log P values around 2) suggests good cell membrane permeability, making it a candidate for further drug development studies .
Agriculture
In agriculture, this compound’s physicochemical properties, such as water solubility and lipophilicity, are of interest. These properties can influence the compound’s behavior in soil and water, affecting its use as a potential pesticide or herbicide . The compound’s synthetic accessibility score indicates it can be feasibly synthesized for large-scale agricultural applications .
Material Science
The solid-state form of 5-Bromo-N,N-diethylpicolinamide and its stability under normal storage conditions make it a candidate for material science research. It could be used in the synthesis of advanced materials or as a modifier to alter the properties of existing materials .
Environmental Science
Environmental scientists might investigate 5-Bromo-N,N-diethylpicolinamide for its environmental fate and transport. Its physicochemical properties, such as solubility and potential bioaccumulation, are crucial for understanding its long-term environmental impact .
Biochemistry
In biochemistry, the compound’s interaction with enzymes, such as its inhibitory activity against CYP1A2, is significant . This could lead to insights into metabolic pathways and the design of inhibitors for specific biochemical reactions.
Pharmacology
Pharmacologically, 5-Bromo-N,N-diethylpicolinamide could be studied for its drug-likeness and bioavailability. The compound’s properties suggest it has a moderate chance of being an orally active drug in humans .
Industrial Processes
In industrial processes, the compound’s safety profile, including hazard statements and precautionary measures, would be considered for its handling and use in manufacturing . Its physical form and stability are also important for process design and optimization.
Safety and Hazards
properties
IUPAC Name |
5-bromo-N,N-diethylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)9-6-5-8(11)7-12-9/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFHANHGLVWQMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628487 | |
Record name | 5-Bromo-N,N-diethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
673485-54-6 | |
Record name | 5-Bromo-N,N-diethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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